molecular formula C₁₅H₁₇NO₄ B1144899 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol CAS No. 1312706-19-6

1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol

Cat. No.: B1144899
CAS No.: 1312706-19-6
M. Wt: 275.3
InChI Key:
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Description

1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol is a complex organic compound that features a furan ring fused with a tetrahydroisoquinoline structure

Scientific Research Applications

1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of high-value chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol typically involves multiple steps. One common method starts with the catalytic transformation of N-acetylglucosamine into 5-hydroxymethylfurfural (HMF). This is followed by a condensation reaction between HMF and a suitable ketone, such as 3,3-Dimethyl-2-butanone, under acidic conditions . The reaction conditions often include temperatures around 160°C for 120 minutes to achieve optimal yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for scalability, incorporating efficient catalytic systems and reaction conditions to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol exerts its effects involves interactions with various molecular targets and pathways. The furan ring and hydroxymethyl groups are key functional groups that participate in binding to biological targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[5-(hydroxymethyl)furan-2-yl]-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-16-7-13(19)12-6-9(18)2-4-11(12)15(16)14-5-3-10(8-17)20-14/h2-6,13,15,17-19H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFZSBVPVLMIDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=C(C1C3=CC=C(O3)CO)C=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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